molecular formula C10H10N4O3 B10970709 4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

4-[(furan-2-ylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B10970709
M. Wt: 234.21 g/mol
InChI Key: BUPWZCFWHQIWJJ-UHFFFAOYSA-N
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Description

4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a heterocyclic compound that contains both furan and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the reaction of 2-furylcarbonyl chloride with 1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential drug candidate for various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-FURYLCARBONYL)AMINO]-1H-PYRAZOLE-5-CARBOXAMIDE
  • 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
  • 4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID

Uniqueness

4-[(2-FURYLCARBONYL)AMINO]-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of furan and pyrazole moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

4-(furan-2-carbonylamino)-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C10H10N4O3/c1-14-8(9(11)15)6(5-12-14)13-10(16)7-3-2-4-17-7/h2-5H,1H3,(H2,11,15)(H,13,16)

InChI Key

BUPWZCFWHQIWJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=CC=CO2)C(=O)N

Origin of Product

United States

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